molecular formula C22H24F2N2O2S B2685905 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone CAS No. 1706299-81-1

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone

Cat. No.: B2685905
CAS No.: 1706299-81-1
M. Wt: 418.5
InChI Key: ZJNCWGCNEDKJRK-UHFFFAOYSA-N
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Description

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone is a synthetic organic compound that features a thiazepane ring, a morpholine ring, and two phenyl groups substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone typically involves multiple steps:

  • Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol. The reaction conditions often require a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).

  • Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step may involve the use of a difluorobenzene derivative and a strong nucleophile under anhydrous conditions.

  • Attachment of the Morpholine Ring: : The morpholine ring can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile, such as a halogenated intermediate.

  • Final Coupling Step: : The final step involves coupling the thiazepane and morpholine intermediates. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic rings can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can be used to introduce additional substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Bromine, nitric acid

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols or amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (7-Phenyl-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone: Lacks the difluorophenyl substitution, which may affect its biological activity.

    (7-(2,5-Dichlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and interactions.

    (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(4-piperidinophenyl)methanone: Substitutes the morpholine ring with a piperidine ring, which may change its pharmacological profile.

Uniqueness

The presence of both the difluorophenyl and morpholine groups in (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone imparts unique properties that distinguish it from similar compounds. These structural features may enhance its binding affinity to specific targets and improve its overall biological activity.

Properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N2O2S/c23-17-3-6-20(24)19(15-17)21-7-8-26(11-14-29-21)22(27)16-1-4-18(5-2-16)25-9-12-28-13-10-25/h1-6,15,21H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNCWGCNEDKJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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